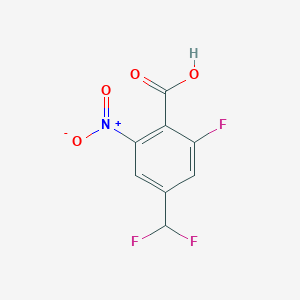![molecular formula C21H20ClN3O4 B2994143 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate CAS No. 957029-93-5](/img/structure/B2994143.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate is a complex organic compound that contains multiple fused ring systems and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate typically involves multi-step synthetic procedures. Key steps might include the formation of the octahydropyrrolo[2,3-b]pyrrole core, subsequent acylation to introduce the acetyl group, and final coupling with the 6-chloronicotinate moiety.
Formation of the octahydropyrrolo[2,3-b]pyrrole core:
Starting materials: (amino) (alkyl) ketone derivatives.
Reaction conditions: Various cyclization reactions under acidic or basic conditions, potentially using catalysts.
Introduction of the acetyl group:
Reagents: Acetyl chloride or acetic anhydride.
Reaction conditions: Standard acylation conditions, often with a base such as pyridine.
Coupling with 6-chloronicotinate:
Reagents: 6-chloronicotinic acid or its derivatives.
Reaction conditions: Condensation reactions under dehydrating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step to increase yield and purity while reducing costs and environmental impact. This often requires continuous flow synthesis techniques and careful control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl or acetyl groups.
Reduction: : The ketone and ester groups can be reduced to alcohols.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation using chlorine or bromine under UV light or with a Lewis acid catalyst.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products would primarily be alcohols.
Substitution products vary widely depending on the nature of the substituent and position on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure allows it to act as a precursor in synthesizing other complex molecules, making it valuable in organic synthesis.
Biology and Medicine
Its potential biological activity can be explored for drug development, particularly in the field of antimicrobial or anticancer agents due to its functional groups that can interact with biological targets.
Industry
The compound might be utilized in creating specialized materials or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of acetyl and methyl groups suggests it might inhibit or activate pathways involved in cellular metabolism or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-6-chloronicotinate
Octahydropyrrolo[2,3-b]pyrrol-2-yl derivatives
3a-Methyl-5-oxo-octahydro-pyrrolo compounds
Unique Features
How does that work for you? I can tweak the details or add more on any section.
Propiedades
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-12(26)25-15(9-21(2)10-18(27)24-20(21)25)14-5-3-4-6-16(14)29-19(28)13-7-8-17(22)23-11-13/h3-8,11,15,20H,9-10H2,1-2H3,(H,24,27)/t15?,20?,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVUSBZVPZYMF-KUTOWUBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)




![5-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2994068.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)

![methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2994079.png)
![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)
